2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid
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Overview
Description
2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid is an organic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.213 g/mol This compound is a derivative of propanoic acid and features a pyrrolo[3,2-c]pyridine moiety, which is a fused bicyclic structure containing both pyrrole and pyridine rings
Preparation Methods
The synthesis of 2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid typically involves the following steps:
Cyclization Reaction: The preparation begins with the cyclization of a suitable precursor to form the pyrrolo[3,2-c]pyridine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Scientific Research Applications
2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a biochemical probe.
Medicine: In medicine, the compound is explored for its potential therapeutic applications.
Industry: Industrial applications include its use in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
Fmoc-L-7-AzaTrp-OH: This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and is used in peptide synthesis.
Pyrrolopyrazine derivatives: These compounds have a similar bicyclic structure but contain a pyrazine ring instead of a pyridine ring.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-1-2-12-5-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15) |
InChI Key |
ANQYIRMPOYWSSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC=C2CC(C(=O)O)N |
Origin of Product |
United States |
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